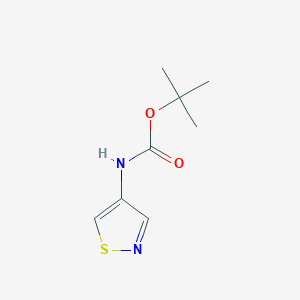

Tert-butyl N-isothiazol-4-ylcarbamate

Description

Tert-butyl N-isothiazol-4-ylcarbamate is a carbamate derivative featuring a tert-butyl group and an isothiazole ring. Carbamates are widely utilized in pharmaceutical and agrochemical industries due to their bioactivity and stability.

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

tert-butyl N-(1,2-thiazol-4-yl)carbamate |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-13-5-6/h4-5H,1-3H3,(H,10,11) |

InChI Key |

BBQYPDIOKSGVGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-isothiazol-4-ylcarbamate typically involves the reaction of isothiazol-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-isothiazol-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation products: Various oxidized derivatives depending on the specific oxidizing agent used.

Reduction products: Reduced forms of the compound.

Substitution products: Substituted derivatives with different nucleophiles.

Scientific Research Applications

Tert-butyl N-isothiazol-4-ylcarbamate is not explicitly mentioned in the provided search results. However, some search results discuss similar compounds, such as tert-butyl isothiazol-3-ylcarbamate, tert-butyl thiazol-4-ylcarbamate, and tert-butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate, which can provide insights into the potential applications of this compound .

Scientific Research Applications

Tert-butyl isothiazol-3-ylcarbamate has applications in chemistry as a protecting group for amines in peptide synthesis due to its stability and ease of removal. It is also studied in biology for potential antimicrobial and antifungal properties. Furthermore, research is being conducted to explore its potential as a drug intermediate or active pharmaceutical ingredient in medicine and in the synthesis of various organic compounds and materials, including polymers and coatings, in industry.

Mechanism of Action

The mechanism of action of tert-butyl isothiazol-3-ylcarbamate involves its interaction with specific molecular targets and can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

Tert-butyl isothiazol-3-ylcarbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl carbazate.

Biological Activity

Tert-butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate's biological activity is studied in the context of its potential therapeutic properties and may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. Studies focus on its binding affinity to various biological targets to understand how it can influence enzymatic activities or receptor functions, providing insights into its potential therapeutic uses and mechanisms of action.

Synthesis

The synthesis of tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate typically involves multi-step organic reactions. Industrial production may utilize similar synthetic routes but optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Additional Information on Related Carbamates

- Tert-butyl piperidin-4-ylcarbamate: An experimental procedure for synthesizing (1-Methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester from BOC-4-aminopiperidine is available, with a yield of 91% .

- Tert-butyl thiazol-4-ylcarbamate: Several methods for synthesizing tert-butyl thiazol-4-ylcarbamate have been described, with yields ranging from 27% to 94%, using different reaction conditions such as diphenyl phosphoryl azide and triethylamine in tert-butyl alcohol .

Mechanism of Action

Tert-butyl N-isothiazol-4-ylcarbamate is similar to other isothiazole derivatives, such as isothiazol-3-ylcarbamate and isothiazol-5-ylcarbamate. These compounds share the isothiazole core but differ in the position of the substituents. The uniqueness of this compound lies in its tert-butyl group, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Note: Estimated values based on structural analogs due to lack of direct data.

Reactivity

- This compound :

Carbamates typically undergo hydrolysis under acidic or basic conditions, releasing CO₂ and amines. The isothiazole ring may exhibit electrophilic substitution reactivity. - tert-Butyl Alcohol :

Reacts violently with oxidizers (e.g., peroxides) and alkali metals, producing flammable hydrogen gas. Decomposes in strong acids to release isobutylene . - tert-Butyl Pyrrolidine Carboxylate: No hazardous reactions reported; stable under standard conditions .

Key Research Findings

Stability Differences :

The tert-butyl group enhances stability in carbamates and esters compared to tert-butyl alcohol, which is highly reactive with acids and oxidizers .

Toxicity Profiles :

While tert-butyl alcohol poses acute health risks (e.g., irritation, liver toxicity), tert-butyl carbamates and esters show lower acute hazards, though chronic effects (e.g., cholinesterase inhibition) require further study .

Industrial Relevance : tert-Butyl alcohol’s flammability (NFPA 3) necessitates stringent controls, whereas carbamates are prioritized for controlled R&D environments .

Biological Activity

Tert-butyl N-isothiazol-4-ylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an isothiazole ring, which is known for its diverse biological activities. The compound is synthesized through reactions involving thiazole derivatives and carbamates, often yielding high purity and good yields under optimized conditions.

1. Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria. A study evaluated its effectiveness using microdilution broth susceptibility assays against Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 - 3.125 μg/mL |

| Escherichia coli | >100 μg/mL |

| Bacillus cereus | 1.56 μg/mL |

| Pseudomonas aeruginosa | >100 μg/mL |

The compound showed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a novel antibacterial agent in treating resistant infections .

2. Antifungal Activity

In addition to antibacterial properties, this compound has also been assessed for antifungal activity. It demonstrated moderate efficacy against common fungal pathogens, suggesting its utility in formulations aimed at combating fungal infections in clinical settings.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly against RNA viruses such as dengue virus (DENV). The compound's mechanism appears to involve inhibition of viral replication through interference with cellular pathways essential for viral lifecycle progression.

Case Study: Dengue Virus Inhibition

In a controlled study, the compound was tested for its ability to inhibit DENV infection in human primary dendritic cells. The results indicated a dose-dependent inhibition of viral replication with an effective concentration (EC50) ranging from 0.18 to 6.38 μM, showcasing its potential as an antiviral agent .

Toxicity and Safety Profile

The safety profile of this compound was evaluated using the Artemia salina lethality assay, which indicated low toxicity levels at therapeutic concentrations. This is critical for its development as a pharmaceutical agent, as it suggests a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.